molecular formula C16H17N3O4S B6421951 N-[4-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide CAS No. 89565-40-2

N-[4-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide

Cat. No. B6421951
CAS RN: 89565-40-2
M. Wt: 347.4 g/mol
InChI Key: CACHOZLAEHUYSX-UHFFFAOYSA-N
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Description

“N-[4-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. Attached to this ring is a carboxamide group, which is a common functional group in biochemistry and drug design due to its ability to engage in hydrogen bonding . The compound also contains a morpholine ring, which is a common motif in many pharmaceuticals, and a sulfonyl group, which is often used in medicinal chemistry for its ability to improve the bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, as well as the sulfonyl and carboxamide groups. These groups would likely confer specific physical and chemical properties to the molecule, such as polarity, solubility, and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, sulfonyl groups, and the basic pyridine ring would likely make the compound soluble in polar solvents .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(13-2-1-7-17-12-13)18-14-3-5-15(6-4-14)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACHOZLAEHUYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351482
Record name 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-

CAS RN

89565-40-2
Record name 3-Pyridinecarboxamide, N-[4-(4-morpholinylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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